Undec-9-enal
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Overview
Description
Undec-9-enal is an organic compound belonging to the class of medium-chain aldehydes. It is a liquid substance that is colorless or pale yellow in appearance and has a citrusy and floral scent with hints of mandarin and wax . This compound is commonly used in cosmetics to add fragrance or perfume to products and can be found in juniper leaf oil .
Preparation Methods
Synthetic Routes and Reaction Conditions: Undec-9-enal can be synthesized through the hydroformylation of 1,9-decadiene in the presence of a rhodium catalyst . This process involves the addition of a formyl group to the diene, resulting in the formation of the aldehyde.
Industrial Production Methods: Industrial production of this compound typically involves the hydroformylation process mentioned above. The starting material, 1,9-decadiene, is subjected to hydroformylation under controlled conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Undec-9-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Undec-9-enoic acid.
Reduction: Undec-9-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Undec-9-enal has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other organic compounds.
Biology: It is used in studies related to its biological activity and potential therapeutic applications.
Medicine: It is investigated for its potential use in pharmaceuticals.
Industry: It is used in the fragrance industry for its pleasant scent and in the production of other chemicals
Mechanism of Action
The mechanism of action of undec-9-enal involves its interaction with molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to various biological effects, including modulation of enzyme activity and signaling pathways .
Comparison with Similar Compounds
Undec-10-enal: Another medium-chain aldehyde with similar properties and uses.
Undec-8-enal: A related compound with a slightly different structure and reactivity.
Uniqueness: Undec-9-enal is unique due to its specific position of the double bond and aldehyde group, which imparts distinct chemical and physical properties. Its pleasant scent and reactivity make it valuable in various applications, particularly in the fragrance industry .
Properties
CAS No. |
143-14-6 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(E)-undec-9-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3,11H,4-10H2,1H3/b3-2+ |
InChI Key |
ZFMUIJVOIVHGCF-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CCCCCCCC=O |
SMILES |
CC=CCCCCCCCC=O |
Canonical SMILES |
CC=CCCCCCCCC=O |
boiling_point |
239.00 to 240.00 °C. @ 760.00 mm Hg |
density |
0.841-0.850 (20°) |
324541-83-5 143-14-6 |
|
physical_description |
colourless, pale yellow, oily liquid |
Pictograms |
Irritant; Environmental Hazard |
solubility |
insoluble in water; soluble in alcohol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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